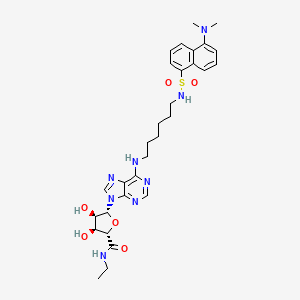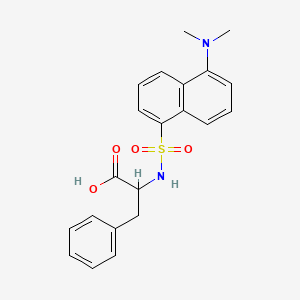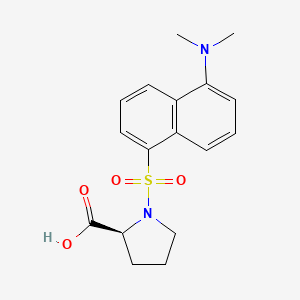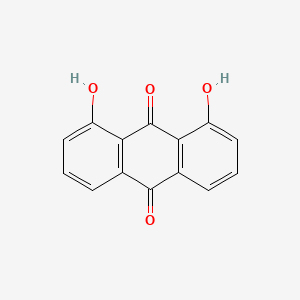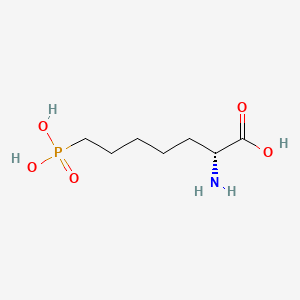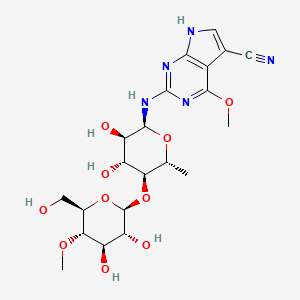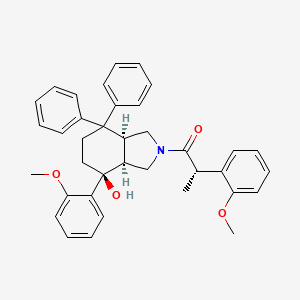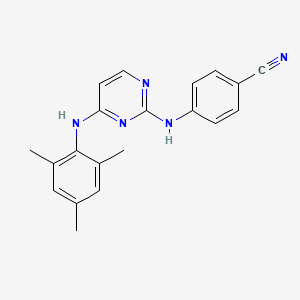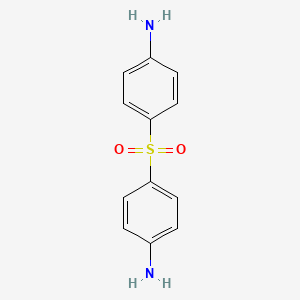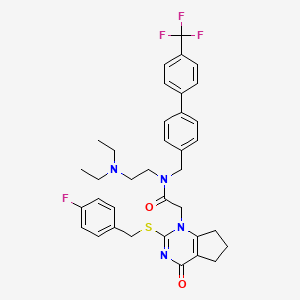
Dcfbc F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine: (DCFBC F-18) is a radioconjugate containing a low molecular weight tracer, specific for prostate-specific membrane antigen (PSMA) and labeled with the positron-emitting isotope fluorine-18. This compound is primarily used for imaging prostate tumors using positron emission tomography (PET) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves several steps:
Activation of Fluorine-18: Cyclotron-produced non-carrier-added fluorine-18 is dried and activated.
Nucleophilic Substitution: The activated fluorine-18 is incorporated into the precursor compound via nucleophilic heteroaromatic substitution.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: The industrial production of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine typically involves automated synthesis units to ensure high radiochemical yields and purity. The process includes high-performance liquid chromatography (HPLC) purification to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The primary reaction involved in the synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is nucleophilic substitution, where fluorine-18 is incorporated into the precursor compound.
Common Reagents and Conditions:
Reagents: Non-carrier-added fluorine-18, precursor compound, and protecting groups.
Conditions: The reactions are typically carried out in an automated synthesis unit under controlled temperature and pressure.
Major Products:
Applications De Recherche Scientifique
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radiotracer for studying chemical reactions and mechanisms.
Biology: Employed in biological studies to track the distribution and localization of PSMA in tissues.
Medicine: Primarily used in the imaging of prostate cancer tumors using PET, aiding in the diagnosis and monitoring of the disease
Industry: Utilized in the development of new diagnostic tools and imaging agents for cancer detection.
Mécanisme D'action
The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .
Comparaison Avec Des Composés Similaires
N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is compared with other similar compounds such as:
68Ga-PSMA-11: Another PSMA-targeted PET tracer with a shorter half-life and different energy characteristics.
18F-PSMA-1007: A fluorine-18 labeled PSMA ligand with reduced urinary clearance and favorable tumor-to-background ratios.
18F-DCFPyL: A similar fluorine-18 labeled compound used for PSMA-targeted PET imaging.
Uniqueness: N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is unique due to its specific binding to PSMA and its use of fluorine-18, which provides high-resolution imaging and better tumor localization compared to other tracers .
Propriétés
Numéro CAS |
1169942-33-9 |
|---|---|
Formule moléculaire |
C16H19FN2O7S |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1 |
Clé InChI |
IDTMSHGCAZPVLC-STUNTBJNSA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
SMILES isomérique |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F] |
SMILES canonique |
C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |
Apparence |
Solid powder |
Key on ui other cas no. |
1169942-33-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(18F)DCFBC N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


